molecular formula C10H10F2O B1430041 1,1-Difluoro-4-phenylbutan-2-one CAS No. 145299-84-9

1,1-Difluoro-4-phenylbutan-2-one

Cat. No.: B1430041
CAS No.: 145299-84-9
M. Wt: 184.18 g/mol
InChI Key: BHMNKCWIONOLTE-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the same carbon atom, which is adjacent to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the fluorination of a precursor compound using deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST) . These reagents convert carbonyl compounds into their corresponding gem-difluorides under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize phase transfer catalysts to enhance the efficiency of the reaction and ensure high yields . The use of advanced fluorination techniques and optimized reaction conditions allows for the scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1-Difluoro-4-phenylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-difluoro-4-phenylbutan-2-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-2-phenylpropane: Similar in structure but with a different carbon chain length.

    1,1-Difluoro-3-phenylpropan-2-one: Another fluorinated ketone with a different substitution pattern.

Uniqueness

1,1-Difluoro-4-phenylbutan-2-one is unique due to its specific arrangement of fluorine atoms and phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,1-difluoro-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMNKCWIONOLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145299-84-9
Record name 1,1-difluoro-4-phenylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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